Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 3,4-dichlorobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the pyrazolo[1,5-a]pyrimidine core. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Mechanism of Action
The mechanism of action of Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to inhibit the activity of specific kinases involved in cell signaling, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-acetyl-5-(4-fluorophenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific combination of dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H12Cl2FN3O2 |
---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C20H12Cl2FN3O2/c1-28-20(27)18-9-16(12-4-7-14(21)15(22)8-12)24-19-10-17(25-26(18)19)11-2-5-13(23)6-3-11/h2-10H,1H3 |
InChI Key |
SEURRZZWXRJOSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.